

An In-depth Technical Guide to 6-Methoxychroman: Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: 6-Methoxychroman

CAS No.: 3722-76-7

Cat. No.: B3132562

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Introduction

The chroman scaffold, a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydropyran ring, represents a "privileged structure" in the landscape of medicinal chemistry and drug development. Its unique conformational flexibility and ability to engage with a multitude of biological targets have established it as a foundational template for designing novel therapeutic agents.^{[1][2]} This guide focuses on a key derivative, **6-methoxychroman**, providing an in-depth analysis of its chemical structure, physicochemical properties, synthetic routes, and burgeoning applications for researchers, scientists, and drug development professionals. The strategic placement of a methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a focal point of contemporary research.

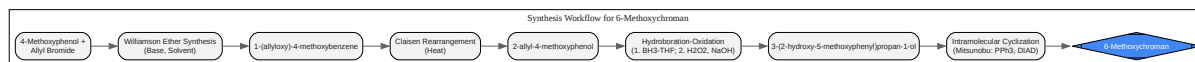
Chemical Identity and Core Structure

6-Methoxychroman is formally known as 6-methoxy-3,4-dihydro-2H-1-benzopyran.^[3] Its structure is characterized by the chroman core with a methoxy (-OCH₃) substituent on the

aromatic ring.

- IUPAC Name: 6-methoxy-3,4-dihydro-2H-chromene[3]
- CAS Number: 3722-76-7[3]
- Molecular Formula: C₁₀H₁₂O₂[3][4]
- Molecular Weight: 164.20 g/mol [4]

The fundamental structure is depicted below:



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Caption: Generalized workflow for the synthesis of **6-methoxychroman**.

Biological Activities and Applications in Drug Development

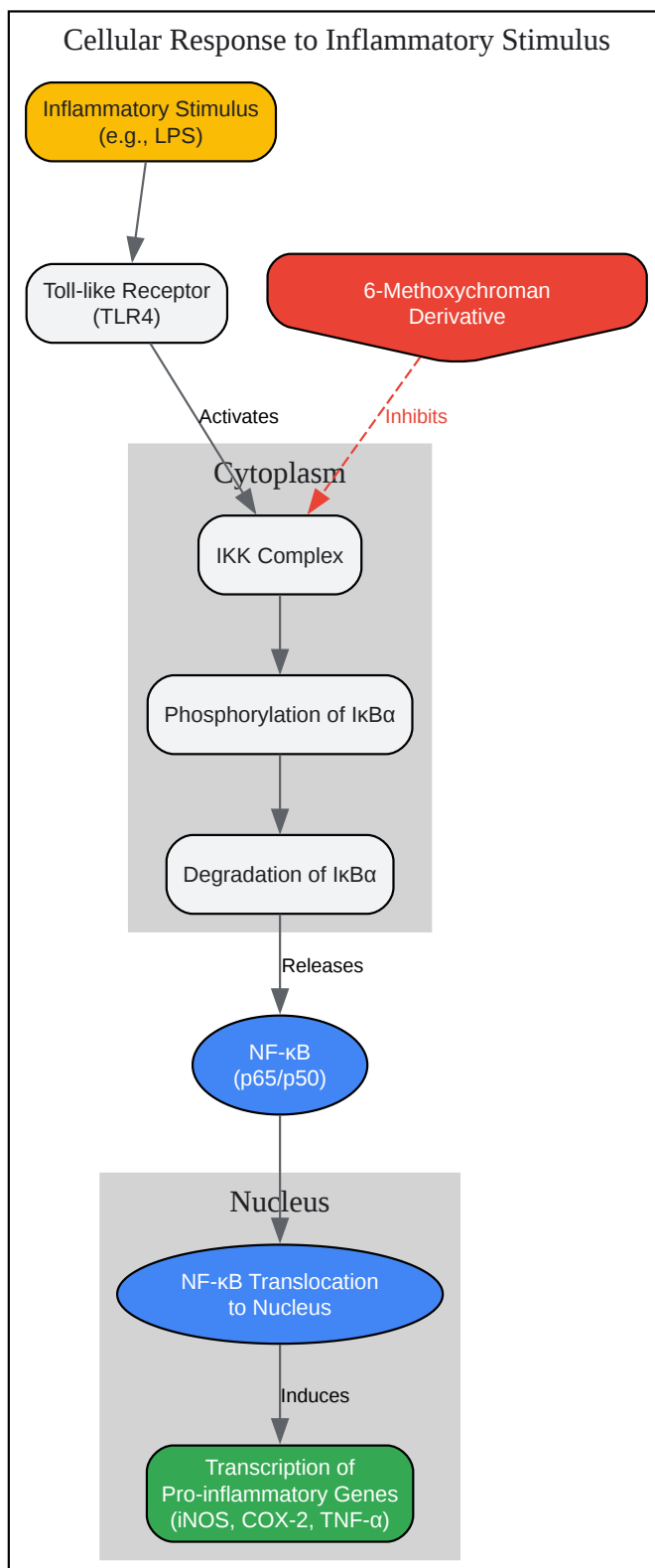
While the parent **6-methoxychroman** is primarily a foundational structure, its derivatives have demonstrated a wide spectrum of biological and pharmacological activities. [2][5] The chroman-4-one scaffold, in particular, is a recognized privileged structure in drug discovery. [1] The rationale behind this is the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with enzyme active sites and protein receptors.

- Anticancer Potential: Various chroman derivatives have been investigated for their anticancer properties. [2][5] Their mechanism of action can involve the modulation of critical cell signaling pathways, such as inhibiting protein kinases or inducing apoptosis. [6] For example, certain chroman-based compounds have shown the ability to inhibit cell proliferation in

various cancer cell lines. [6]* **Anti-inflammatory and Antioxidant Activity:** The phenolic nature of many chroman precursors and their ability to scavenge free radicals contribute to their antioxidant properties. [6]Furthermore, derivatives have been shown to possess anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and modulating pathways such as the NF- κ B signaling cascade. [6][7]* **Enzyme Inhibition:** The **6-methoxychroman** framework has been successfully utilized to develop potent and selective enzyme inhibitors. A notable example is the discovery of (S)-6-methoxychroman-3-carboxylic acid derivatives as highly potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). [8]These inhibitors have therapeutic potential in various diseases, and molecular docking studies suggest that specific interactions within the kinase domain are key to their selectivity. [8]

Exemplary Mechanism of Action: Modulation of Inflammatory Pathways

Many bioactive chroman derivatives exert their anti-inflammatory effects by interfering with the NF- κ B signaling pathway. This pathway is a central regulator of the inflammatory response.



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Caption: Hypothetical modulation of the NF-κB pathway by a **6-methoxychroman** derivative.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling **6-methoxychroman** and its derivatives. While specific toxicity data for the parent compound is limited, safety data sheets (SDS) for related chroman compounds provide general guidance. [9][10][11][12]

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Use the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [9][10] Avoid contact with skin and eyes. [9] After handling, wash hands thoroughly. [11]* Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. [10][13] Some derivatives may require storage under an inert atmosphere. [10]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

6-Methoxychroman stands as a molecule of significant interest, not merely as a standalone entity, but as a critical building block in the synthesis of complex, biologically active molecules. Its robust chemical scaffold, modified by the electronically influential methoxy group, provides a versatile platform for the development of novel therapeutics targeting a range of diseases from cancer to inflammatory disorders. The continued exploration of structure-activity relationships (SAR) within the **6-methoxychroman** family promises to uncover new lead compounds, further solidifying the importance of the chroman core in modern medicinal chemistry. Future research will undoubtedly focus on refining the synthesis of diverse derivative libraries and employing advanced screening techniques to unlock their full therapeutic potential.

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